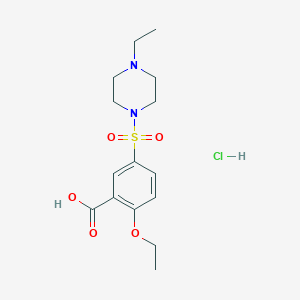

2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride

Description

2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride is a benzoic acid derivative featuring an ethoxy group at the 2-position and a sulfonylated 4-ethylpiperazine moiety at the 5-position. This compound is a critical intermediate in synthesizing phosphodiesterase type 5 (PDE5) inhibitors, particularly vardenafil hydrochloride (marketed as Levitra®), a therapeutic agent for erectile dysfunction . Its hydrochloride salt form enhances aqueous solubility, facilitating pharmaceutical processing . Structurally, the ethyl group on the piperazine ring distinguishes it from analogs like the 4-methylpiperazinyl variant used in sildenafil citrate (Viagra®) .

Properties

IUPAC Name |

2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S.ClH/c1-3-16-7-9-17(10-8-16)23(20,21)12-5-6-14(22-4-2)13(11-12)15(18)19;/h5-6,11H,3-4,7-10H2,1-2H3,(H,18,19);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZZWMWDXFIRDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride involves multiple steps. One common synthetic route includes the reaction of 2-ethoxybenzoic acid with 4-ethylpiperazine in the presence of a sulfonylating agent . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under similar conditions as the laboratory synthesis. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives of the original compound .

Scientific Research Applications

2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related sulfonamide-substituted benzoic acid derivatives.

Key Differences and Implications :

- Pharmacological Selectivity : The ethylpiperazinyl group in vardenafil contributes to higher PDE5 selectivity (IC₅₀ ≈ 0.7 nM) compared to sildenafil’s methylpiperazinyl variant (IC₅₀ ≈ 3.5 nM), as inferred from structural-activity relationships (SAR) .

- Synthetic Yield : suggests that the ethyl variant’s synthesis requires optimized sulfonamidation conditions, likely due to steric effects from the ethyl group .

Broader Sulfonamide Benzoic Acid Derivatives

Functional Comparisons :

- Electronic Effects : The sulfonamide group in the target compound acts as a hydrogen-bond acceptor, enhancing PDE5 binding affinity. In contrast, methylsulfonyl or sulfamoyl groups in other derivatives may prioritize metabolic stability or solubility .

- Acid Dissociation Constant (pKa) : The benzoic acid moiety (pKa ≈ 2.5–3.0) ensures ionization at physiological pH, promoting solubility. Derivatives with ester groups (e.g., methyl esters) exhibit lower acidity, altering pharmacokinetics .

Physicochemical Properties

| Property | Target Compound | 4-Methylpiperazinyl Analog | 2-Methoxy-5-sulfamoylbenzoic acid |

|---|---|---|---|

| Water Solubility (mg/mL) | High (hydrochloride salt) | Moderate (hydrochloride salt) | Low |

| LogP (Predicted) | 1.8 | 1.2 | 0.5 |

| Melting Point (°C) | >250 (decomposes) | ~220 | 180–185 |

Interpretation :

- The hydrochloride salt form of the target compound improves solubility, critical for drug formulation .

Biological Activity

2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride, with CAS number 1998216-49-1, is a sulfonamide compound that has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents and is primarily recognized as an intermediate in the synthesis of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction.

- Molecular Formula : C15H23ClN2O5S

- Molecular Weight : 378.87 g/mol

- CAS Number : 1998216-49-1

The biological activity of this compound is largely attributed to its ability to inhibit phosphodiesterase enzymes, specifically PDE5. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), which facilitates vasodilation and enhances blood flow. Additionally, the compound may exhibit antimicrobial properties, particularly against various bacterial strains.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound demonstrate significant antibacterial and antifungal activities. The following table summarizes the minimum inhibitory concentrations (MIC) against various pathogens:

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Antibacterial |

| Enterococcus faecalis | 62.5 - 125 | Antibacterial |

| Candida albicans | 50 | Antifungal |

These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further research in treating infections caused by resistant strains.

Biofilm Inhibition

In addition to its antimicrobial properties, this compound has shown potential in inhibiting biofilm formation. Biofilms are structured communities of bacteria that are resistant to antibiotics and are implicated in chronic infections. The following data illustrates its effectiveness against biofilm-forming bacteria:

| Bacterial Strain | MBIC (µg/mL) | MBEC (µg/mL) |

|---|---|---|

| MRSA | 62.216 - 124.432 | 124.432 - 248.863 |

| Staphylococcus epidermidis | 31.108 - 62.216 | 124.432 - 248.863 |

The ability to disrupt biofilm formation indicates a dual mechanism of action where the compound not only targets planktonic cells but also prevents the establishment of biofilms.

Case Studies

A notable study investigated the effects of various sulfonamide derivatives, including those related to our compound, on bacterial growth and biofilm formation. The results demonstrated that derivatives with piperazine moieties exhibited enhanced antibacterial activity compared to their counterparts without such groups, suggesting that structural modifications can significantly influence biological activity.

Q & A

Q. What are the optimal synthetic routes for 2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride, and how can reaction conditions be controlled to improve yield?

The compound is synthesized via sequential steps: chlorosulfonation of methyl salicylate derivatives, sulfonamidation with 4-ethylpiperazine, followed by ethylation and hydrolysis . Key parameters include maintaining temperatures below 25°C during chlorosulfonation to prevent side reactions (e.g., decomposition of sulfonyl chloride intermediates) and using excess thionyl chloride to ensure complete conversion of sulfonic acid to sulfonyl chloride . Purification often involves recrystallization from ethanol-water mixtures to isolate the hydrochloride salt .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?

1H/13C NMR and FT-IR are critical for confirming the ethoxy, sulfonyl, and piperazine moieties. For example, the sulfonyl group exhibits characteristic S=O stretching at ~1350–1150 cm⁻¹. Elemental analysis (C, H, N, S) and mass spectrometry (e.g., ESI-MS) validate molecular weight and purity. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. What are the common impurities associated with this compound, and how are they detected during synthesis?

Major impurities include unreacted sulfonyl chloride intermediates and N-ethylpiperazine byproducts . Reverse-phase HPLC with UV detection (λ = 220–280 nm) is typically employed, using a C18 column and acetonitrile-phosphate buffer mobile phase. Impurity thresholds should adhere to ICH guidelines (e.g., ≤0.15% for unknown impurities) .

Advanced Research Questions

Q. How can the sulfonamide coupling efficiency be enhanced during the synthesis of this compound?

Kinetic studies suggest that using polar aprotic solvents (e.g., DMF or DMSO) and controlled pH (8–9) improves nucleophilic attack by 4-ethylpiperazine on the sulfonyl chloride intermediate. Adding catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction by stabilizing the transition state .

Q. What strategies mitigate the risk of genotoxic impurities (GTIs) in large-scale synthesis?

Sulfonic acid esters (e.g., methyl or ethyl esters) are potential GTIs formed during sulfonylation. QbD approaches include:

- In-process controls : Limiting alcohol content in reaction mixtures to prevent esterification.

- Post-synthesis scavengers : Using polymer-bound amines to trap residual sulfonyl chlorides.

- LC-MS/MS monitoring : Detecting esters at ppm levels via MRM transitions (e.g., m/z 350 → 214 for methyl esters) .

Q. How does the compound’s structure influence its role as a PDE5 inhibitor intermediate?

The ethoxy group enhances solubility, while the sulfonamide-piperazine moiety provides strong binding affinity to PDE5’s catalytic domain. SAR studies show that substituting the ethyl group on piperazine with bulkier alkyl chains reduces potency, likely due to steric hindrance in the hydrophobic pocket .

Q. What advanced techniques are used to study its stability under accelerated degradation conditions?

Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with UPLC-QTOF identify degradation products. For example, acid hydrolysis cleaves the sulfonamide bond, yielding 5-sulfobenzoic acid derivatives. Arrhenius modeling predicts shelf-life by correlating degradation rates at elevated temperatures (40–60°C) with room-temperature stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.